molecular formula C9H7Cl3O2 B1393947 2-(2,3-Dichlorophenoxy)propanoyl chloride CAS No. 1160249-33-1

2-(2,3-Dichlorophenoxy)propanoyl chloride

Cat. No. B1393947
CAS RN: 1160249-33-1
M. Wt: 253.5 g/mol
InChI Key: MQZACNBEDMLXBQ-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)propanoyl chloride is a specialty product for proteomics research . It has a molecular formula of C9H7Cl3O2 and a molecular weight of 253.51 .


Molecular Structure Analysis

The molecular structure of 2-(2,3-Dichlorophenoxy)propanoyl chloride consists of 9 carbon atoms, 7 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms .

Scientific Research Applications

I have conducted a search for the scientific research applications of “2-(2,3-Dichlorophenoxy)propanoyl chloride,” but unfortunately, the available information is quite limited and does not provide a detailed analysis of unique applications across different fields as you requested. The compound is mentioned as a specialty product for proteomics research , but specific applications in this or other fields are not detailed in the search results.

properties

IUPAC Name

2-(2,3-dichlorophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-7-4-2-3-6(10)8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZACNBEDMLXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorophenoxy)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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